molecular formula C16H15NO5S B5553039 ETHYL 2-(FURAN-2-AMIDO)-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(FURAN-2-AMIDO)-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5553039
M. Wt: 333.4 g/mol
InChI Key: TVLCAJWAYGVSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(FURAN-2-AMIDO)-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a furan ring, an amido group, and a tetrahydrobenzothiophene core

Scientific Research Applications

ETHYL 2-(FURAN-2-AMIDO)-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(FURAN-2-AMIDO)-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(FURAN-2-AMIDO)-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Mechanism of Action

The mechanism by which ETHYL 2-(FURAN-2-AMIDO)-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[4-(FURAN-2-AMIDO)PHENYL]AMINO}PROPANOATE
  • ETHYL 4-{[4-(FURAN-2-AMIDO)PHENYL]AMINO}BENZOATE
  • (2S)-3-ETHYL-2-{[2-(FURAN-2-AMIDO)PHENYL]FORMAMIDO}PENTANOIC ACID

Uniqueness

ETHYL 2-(FURAN-2-AMIDO)-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. Its tetrahydrobenzothiophene core, in particular, may confer specific properties that are not present in other related compounds.

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-2-21-16(20)12-9-5-3-6-10(18)13(9)23-15(12)17-14(19)11-7-4-8-22-11/h4,7-8H,2-3,5-6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLCAJWAYGVSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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